4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with bromine in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Scientific Research Applications
4-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of FGFRs, making it a candidate for cancer research.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cancer cell proliferation and migration. The molecular targets and pathways involved include the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives and pyrrolopyrazine derivatives . These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
4-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potent inhibitory activity against FGFRs sets it apart from other similar compounds .
Properties
Molecular Formula |
C13H9BrN2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-7-15-13-10(11)8-12(16-13)9-4-2-1-3-5-9/h1-8H,(H,15,16) |
InChI Key |
OIXVIDOCAJMMNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2)Br |
Origin of Product |
United States |
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